molecular formula C12H17ClN2O2 B13026336 Ethyl 3-(3-aminoazetidin-1-YL)benzoate hcl

Ethyl 3-(3-aminoazetidin-1-YL)benzoate hcl

Cat. No.: B13026336
M. Wt: 256.73 g/mol
InChI Key: DGFUUOSNIVRCNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride typically involves the reaction of 3-(3-aminoazetidin-1-yl)benzoic acid with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the azetidine ring can form hydrogen bonds with biological molecules, influencing their activity. The benzoate moiety can interact with various enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-aminoazetidin-1-yl)benzoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and pharmaceutical research .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 3-(3-aminoazetidin-1-yl)benzoate;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-2-16-12(15)9-4-3-5-11(6-9)14-7-10(13)8-14;/h3-6,10H,2,7-8,13H2,1H3;1H

InChI Key

DGFUUOSNIVRCNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CC(C2)N.Cl

Origin of Product

United States

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